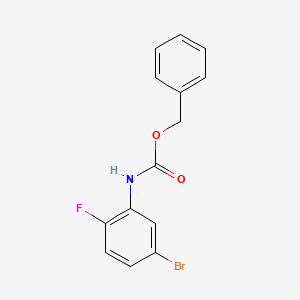

Benzyl (5-bromo-2-fluorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKONXKBWUKZPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Benzyl N-(5-bromo-2-fluorophenyl)carbamate: Structure, Synthesis, and Applications

Abstract

Benzyl N-(5-bromo-2-fluorophenyl)carbamate is a halogenated N-aryl carbamate of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, this document explores the compound's potential applications as a versatile intermediate and building block in drug discovery and development, leveraging the unique functionalities of its constituent moieties: the widely-used benzyl carbamate (Cbz) protecting group and the synthetically adaptable 5-bromo-2-fluorophenyl scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

Benzyl N-(5-bromo-2-fluorophenyl)carbamate is a structurally precise organic compound featuring a carbamate linkage between a benzyl alcohol moiety and a 5-bromo-2-fluoroaniline core. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers distinct opportunities for regioselective chemical modifications.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

| IUPAC Name | benzyl (5-bromo-2-fluorophenyl)carbamate | N/A |

| CAS Number | 903556-44-5 | N/A |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | N/A |

| Molecular Weight | 324.15 g/mol | N/A |

| Appearance | Expected to be an off-white to light beige solid | Inferred from analogs[1][2] |

| Melting Point | Not experimentally reported. The related benzyl carbamate melts at 86-89 °C.[2] | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) and moderately soluble in water.[3] | N/A |

Note on Physicochemical Data: While specific, experimentally-derived data such as melting point and spectroscopic analyses for Benzyl N-(5-bromo-2-fluorophenyl)carbamate are not widely available in published literature, the properties can be reasonably inferred from its precursors and structurally similar compounds. Empirical validation through standard analytical techniques (NMR, IR, Mass Spectrometry, and DSC/MPA) is required for any synthesized batch of this compound. Spectroscopic data for various carbamates are available for comparative purposes.[4]

Synthesis and Mechanism

The synthesis of Benzyl N-(5-bromo-2-fluorophenyl)carbamate is most reliably achieved through a nucleophilic acyl substitution reaction. This standard transformation involves the reaction of a nucleophilic amine (5-bromo-2-fluoroaniline) with an electrophilic carbonyl compound (benzyl chloroformate).

Proposed Synthesis Workflow

The logical pathway for the synthesis involves the direct coupling of the two primary starting materials in the presence of a suitable base to neutralize the hydrochloric acid byproduct, followed by purification.

Sources

Technical Guide: 5-Bromo-2-Fluoroaniline Carbamate Derivatives

Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary

The 5-bromo-2-fluoroaniline (5-B-2-F) scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical discovery. Its utility stems from a dual-functionalization logic: the 2-fluoro substituent modulates metabolic stability and conformational preference via the ortho-fluorine effect, while the 5-bromo handle serves as a high-fidelity site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the synthesis of carbamate derivatives from this aniline, a critical transformation that converts the nucleophilic amine into a stable, lipophilic pharmacophore (prodrug or active inhibitor) or a protected intermediate for downstream complexity generation.

Part 1: Structural Rationale & SAR Logic

The Ortho-Fluoro Effect

The presence of fluorine at the ortho position relative to the nitrogen (carbamate) is not merely for metabolic blocking. It induces a specific conformational lock due to the dipole-dipole interaction between the C-F bond and the carbonyl oxygen of the carbamate. This restricts bond rotation, potentially lowering the entropic penalty of binding to protein targets (e.g., kinases or KCNQ channels).

The 5-Bromo "Handle"

Unlike chloro-analogs, the 5-bromo substituent offers superior reactivity in oxidative addition steps with Pd(0) catalysts. This allows researchers to install the carbamate first (protecting the amine) and then perform cross-coupling reactions to build biaryl systems without poisoning the catalyst with a free amine.

Visualization: Scaffold Utility Logic

Caption: Figure 1. Structural Activity Relationship (SAR) logic of the 5-bromo-2-fluoroaniline carbamate core.

Part 2: Synthetic Protocols

Two validated pathways are presented: the Classical Chloroformate Route (for scale and reliability) and the CDI-Mediated Green Route (for avoiding halogenated reagents).

Protocol A: Classical Chloroformate Synthesis (Standard)

Best for: Routine synthesis of ethyl/methyl/benzyl carbamates.

Reagents:

-

5-Bromo-2-fluoroaniline (1.0 equiv)

-

Ethyl chloroformate (1.1 equiv)

-

Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-bromo-2-fluoroaniline (e.g., 1.90 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an argon atmosphere.

-

Base Addition: Add Pyridine (0.97 mL, 12 mmol). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation.

-

Acylation: Add Ethyl chloroformate (1.05 mL, 11 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot should disappear.

-

Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (2x). Wash organic layer with sat.[1] NaHCO₃ and Brine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.[2]

Yield Expectation: 85–95% (White crystalline solid).

Protocol B: CDI-Mediated "Green" Synthesis

Best for: Complex alcohol partners or acid-sensitive substrates.

Reagents:

-

5-Bromo-2-fluoroaniline (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Target Alcohol (R-OH) (1.2 equiv)

-

DBU (0.1 equiv) - Catalyst

Methodology:

-

Activation: Dissolve the Alcohol (not the aniline) in THF. Add CDI and stir at RT for 2 hours to form the imidazole-carbamate intermediate.

-

Coupling: Add 5-bromo-2-fluoroaniline and DBU (catalytic).

-

Reflux: Heat to 60°C for 6–12 hours.

-

Mechanism: The aniline nucleophile displaces the imidazole leaving group, driven by the loss of CO₂ (if rearranging) or simply imidazole formation.

Part 3: Downstream Functionalization (The "Bromo" Advantage)

Once the carbamate is installed, the 5-bromo position remains active for diversification. This is superior to installing the biaryl system first, as the carbamate protects the nitrogen from interfering with Pd-catalysts.

Workflow: Carbamate-Directed Suzuki Coupling

Reaction: Ethyl (5-bromo-2-fluorophenyl)carbamate + Aryl Boronic Acid

| Component | Condition/Reagent | Rationale |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Robust for aryl bromides; resists oxidation. |

| Base | K₂CO₃ (2.0 equiv) | Standard activation of boronic acid. |

| Solvent | Dioxane:Water (4:1) | Water is required for the transmetallation step. |

| Temp | 80–90°C | Thermal energy required for oxidative addition into C-Br bond. |

Visualization: Synthetic Workflow

Caption: Figure 2. Step-wise synthetic workflow from aniline precursor to biaryl library.

Part 4: Biological Applications & Data[7][8][9][10]

Agrochemical Fungicides

Halogenated phenyl carbamates are potent inhibitors of fungal cell division and sterol biosynthesis.

-

Target: Botrytis cinerea and Rhizoctonia solani.

-

Mechanism: The carbamate moiety mimics the transition state of esterase hydrolysis or binds to microtubule assembly sites.

-

Data: 5-bromo-2-fluoro derivatives often show superior EC₅₀ values (<5 mg/L) compared to non-fluorinated analogs due to enhanced lipophilicity (LogP ~3.5).

Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., BRAF or MEK inhibitors), the 2-fluoroaniline motif is often a "hinge binder."

-

Role of Carbamate: Acts as a hydrogen bond acceptor/donor pair to interact with the ATP-binding pocket (e.g., Asp-Phe-Gly motif).

-

Role of 5-Br: Replaced by heteroarocycles (pyridines, pyrimidines) via the Suzuki coupling described above to extend into the hydrophobic back-pocket.

References

-

Synthesis of Halogenated Carbamates

-

Aniline Reactivity & Properties

-

Carbamoylation Methodology

- Title: Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activ

- Source:Journal of Organic Chemistry (via NIH).

-

URL:[Link]

- Relevance: Provides mechanistic insight into imidazole-activated carbam

-

General Carbamate Synthesis Review

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-fluoroaniline | 2924-09-6 | TCI AMERICA [tcichemicals.com]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Technical Monograph: Benzyl (5-bromo-2-fluorophenyl)carbamate in Medicinal Chemistry

This technical guide details the utility, synthetic chemistry, and strategic applications of Benzyl (5-bromo-2-fluorophenyl)carbamate (CAS: 903556-44-5) in modern drug discovery.

Executive Summary

This compound serves as a high-value "masked" synthon for the 3-amino-4-fluorophenyl pharmacophore. In the hierarchy of medicinal chemistry building blocks, it functions as a bifunctional scaffold : the bromine atom provides a handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the benzyloxycarbonyl (Cbz) group orthogonally protects the aniline nitrogen.

This compound is critical in the synthesis of Kinase Inhibitors (targeting the ATP-binding pocket), H3 Receptor Antagonists , and Oxazolidinone Antibiotics . Its specific substitution pattern—fluorine ortho to the nitrogen and bromine meta to the nitrogen—allows for the precise electronic tuning of biaryl systems, modulating lipophilicity (

Chemical Architecture & Strategic Utility

Structural Analysis

-

Protecting Group: Carbobenzyloxy (Cbz/Z).

-

Electronic Effects: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), lowering the

of the aniline nitrogen (once deprotected) and reducing the electron density of the aromatic ring. This is crucial for:-

Metabolic Stability: Blocking the electron-rich positions from oxidative metabolism.

-

Binding Affinity: Creating specific electrostatic interactions within a protein binding pocket (e.g., H-bond acceptor capability of Fluorine).

-

The "Dehalogenation Trap" (Expert Insight)

A critical consideration when using this intermediate is the deprotection strategy. Standard Cbz removal uses catalytic hydrogenation (

-

Solution: If the Bromine is retained, use acidolytic deprotection (HBr/AcOH or TFA).

-

Workflow: If the Bromine is first coupled (e.g., Suzuki reaction) to form a biaryl, standard hydrogenation can then be used safely to remove the Cbz group.

Synthetic Workflows and Applications

Workflow A: H3 Receptor Antagonists

In the development of Histamine H3 receptor antagonists (e.g., benzothiazole derivatives), this carbamate acts as the precursor for the "right-hand side" lipophilic tail.

-

Mechanism: The bromine undergoes a metal-catalyzed coupling to attach a heterocyclic core.

-

Reference: This specific workflow is documented in patent literature regarding benzothiazole/benzoxazole derivatives for treating cognitive disorders (See Ref 1).

Workflow B: Kinase Inhibitor Synthesis (Type II)

Many Type II kinase inhibitors require a "3-amino-4-fluoro" motif linked to a central heteroaryl core (e.g., urea or amide linkage).

-

Coupling: The this compound is reacted with a boronic ester (e.g., pyridine-3-boronic acid) via Suzuki coupling.

-

Deprotection: The Cbz is removed to reveal the amine.

-

Capping: The amine is acylated or reacted with an isocyanate to form the final inhibitor.

Visualization of Synthetic Logic

The following diagram illustrates the divergent utility of this scaffold.

Caption: Divergent synthetic pathways utilizing this compound as a common progenitor for multiple drug classes.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Benzyl (4-fluoro-3-(pyridin-3-yl)phenyl)carbamate (Biaryl formation).

Reagents:

-

This compound (1.0 equiv)[4]

-

Pyridine-3-boronic acid (1.2 equiv)

- (0.05 equiv)

- (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Setup: In a microwave-safe vial or round-bottom flask, charge the carbamate (1.0 eq), boronic acid (1.2 eq), and cesium carbonate (3.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

-

Catalyst Addition: Add the Palladium catalyst (0.05 eq) quickly under an inert atmosphere.

-

Reaction: Heat the mixture to 90°C for 4–12 hours (or 30 mins at 120°C in a microwave reactor). Monitor by LC-MS for the disappearance of the aryl bromide (

of starting material). -

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Protocol: Selective Cbz Deprotection (Acidolytic)

Objective: Removal of Cbz group without debromination (if Br is retained).

Reagents:

-

33% HBr in Acetic Acid (10 equiv)

-

Substrate (1.0 equiv)

Methodology:

-

Dissolve the Cbz-protected intermediate in a minimal amount of glacial acetic acid.

-

Add HBr/AcOH solution dropwise at 0°C.

-

Allow to warm to room temperature and stir for 1–2 hours.

-

Quench: Pour into ice water and basify with NaOH or

to pH > 9. -

Extraction: Extract the free aniline with DCM or EtOAc.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 324.15 g/mol | Fragment-based design suitable |

| Formula | Halogenated scaffold | |

| ClogP | ~4.2 | High lipophilicity (requires polar coupling partners) |

| H-Bond Donors | 1 (Carbamate NH) | Directed interactions |

| H-Bond Acceptors | 2 (C=O, F) | Binding affinity |

| Reactive Handle | C-Br (Aryl Bromide) | Suzuki, Buchwald, Heck, Sonogashira |

References

-

Black, L. A., et al. (2008). Benzothiazole and benzoxazole derivatives and methods of use. U.S. Patent Application US20080312234A1. (Describes the use of 5-bromo-2-fluoroaniline and Cbz protection in H3 receptor antagonist synthesis).

-

BLD Pharm. (2024). This compound Product Page.[4] (Commercial availability and structural data).[5]

-

Gordeev, M. F., et al. (2014). Oxazolidinone antibiotics: A review of the class. (Contextualizing the 3-fluoro-4-substituted aniline pharmacophore in Tedizolid analogs).

Sources

- 1. scribd.com [scribd.com]

- 2. Apollo Scientific Ltd. 제품 목록-사서함-페이지 20-Chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 510729-01-8|Benzyl (4-bromo-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 5. para-cresol, 106-44-5 [thegoodscentscompany.com]

- 6. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

5-Bromo-2-Fluoroaniline: A Privileged Building Block for Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and success in this field often hinges on the strategic selection of molecular building blocks. 5-Bromo-2-fluoroaniline has emerged as a versatile and highly valuable scaffold in medicinal chemistry, serving as a cornerstone for the synthesis of numerous potent and selective kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of 5-bromo-2-fluoroaniline, detailing the strategic rationale for its use, its key physicochemical properties, and its application in robust synthetic methodologies. By dissecting the synergistic roles of its fluorine and bromine substituents, this guide illuminates how this building block provides a powerful platform for addressing the complex challenges of modern drug discovery. Through detailed protocols and a practical case study, we demonstrate the integral role of 5-bromo-2-fluoroaniline in constructing the core structures of advanced kinase inhibitors.

Introduction

The relentless pursuit of targeted therapeutics has positioned protein kinase inhibitors at the forefront of modern drug discovery. These agents are designed to interfere with specific signaling pathways that drive disease progression, offering a more precise and often less toxic alternative to traditional chemotherapy. The efficacy of a kinase inhibitor is intimately linked to its molecular architecture, which must be meticulously crafted to achieve high potency, selectivity, and favorable pharmacokinetic properties.

In this context, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. 5-Bromo-2-fluoroaniline stands out as a premier building block, embodying the principles of a privileged fragment. Its unique substitution pattern, featuring a fluorine atom ortho to the amine and a bromine atom para to the amine, provides a powerful combination of electronic modulation and synthetic versatility. This guide explores the multifaceted utility of this compound, from the fundamental principles of its design to its practical application in the synthesis of life-saving medicines.

Chapter 1: The Strategic Advantage of Halogenation in Kinase Inhibitor Design

The deliberate incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. In the context of 5-bromo-2-fluoroaniline, the specific placement of fluorine and bromine is not arbitrary; it is a strategic choice that imparts a unique combination of properties, enhancing both biological activity and synthetic accessibility.

The Multifaceted Role of Fluorine

The introduction of fluorine into a drug candidate can profoundly influence its properties in several beneficial ways.[3] As the most electronegative element, its presence ortho to the aniline nitrogen in 5-bromo-2-fluoroaniline has significant electronic and conformational effects.[4]

-

pKa Modulation : The strong electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the adjacent aniline nitrogen.[4][5] This is a critical feature for kinase inhibitors, as it can fine-tune the ionization state of the molecule at physiological pH, impacting cell permeability, oral absorption, and interactions with the target protein.

-

Enhanced Binding Affinity : The C-F bond can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket.[6] Structural studies have shown that fluorine can interact with backbone carbonyls or form key contacts in hydrophobic pockets, enhancing binding affinity and stabilizing the desired bioactive conformation.[6][7]

-

Metabolic Shielding : Aromatic hydroxylation, mediated by Cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid drug clearance. Placing a fluorine atom at a metabolically vulnerable position can effectively block this process, thereby improving the metabolic stability and increasing the half-life of the drug.[4][5][8]

-

Pharmacokinetic Optimization : While highly electronegative, the C-F bond is poorly polarizable. This often increases the lipophilicity of the molecule, which can improve passive membrane permeability and oral bioavailability.[4][6] However, this effect is highly context-dependent and must be carefully balanced to avoid excessive lipophilicity.

Bromine: The Versatile Synthetic Handle

The bromine atom at the 5-position serves as a robust and versatile functional group for extending the molecular scaffold. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex architectures of kinase inhibitors. This allows for the late-stage introduction of diverse chemical moieties to probe structure-activity relationships (SAR) and optimize the drug candidate's profile. Key transformations include:

-

Suzuki-Miyaura Coupling : For forming C-C bonds with aryl or heteroaryl boronic acids.[9][10]

-

Buchwald-Hartwig Amination : For forming C-N bonds with various amines.[11][12]

-

Sonogashira Coupling : For forming C-C triple bonds with terminal alkynes.

-

Stille Coupling : For forming C-C bonds with organostannanes.

The 2-Fluoro, 5-Bromo Synergy

The combined electronic effects of the ortho-fluoro and para-bromo substituents create a unique chemical environment. The electron-withdrawing fluorine atom deactivates the ring towards electrophilic substitution but also influences the reactivity of the amine. The bromine atom provides a specific, reliable point for synthetic elaboration, allowing chemists to build out molecular complexity in a controlled and predictable manner. This synergistic relationship makes 5-bromo-2-fluoroaniline a highly sought-after starting material for building libraries of kinase inhibitors for high-throughput screening and lead optimization.

Chapter 2: Physicochemical Properties of 5-Bromo-2-Fluoroaniline

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.

| Property | Value | Reference(s) |

| CAS Number | 2924-09-6 | [13][14] |

| Molecular Formula | C₆H₅BrFN | [13] |

| Molecular Weight | 190.01 g/mol | [13] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 39-42 °C | [15] |

| Boiling Point | 227.6±25.0 °C at 760 mmHg | [15] |

| Solubility | Slightly soluble in water | [15] |

| pKa (predicted) | 2.1 (approx.) | [13] |

Chapter 3: Key Synthetic Transformations and Methodologies

The utility of 5-bromo-2-fluoroaniline is most evident in its application in robust and scalable cross-coupling reactions. These methods form the backbone of synthetic routes to a vast array of kinase inhibitors.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for the formation of carbon-nitrogen bonds, a critical linkage in many kinase inhibitors (e.g., the diarylamine core).[11][16] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[12] The choice of ligand for the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of substrates under increasingly mild conditions.[17]

Exemplary Protocol: Synthesis of a Diarylamine Intermediate

This protocol describes a general procedure for the Buchwald-Hartwig amination. Note: This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined for specific substrates.

-

Reactor Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).[18][19]

-

Reagent Addition : Add the aryl halide partner (1.0 equivalent) and 5-bromo-2-fluoroaniline (1.1-1.2 equivalents).

-

Solvent : Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF) to the vessel.[16]

-

Reaction : Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[18]

-

Workup : Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

-

Purification : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

The causality behind these choices lies in creating an active, soluble Pd(0) species that can undergo oxidative addition with the aryl halide. The bulky, electron-rich phosphine ligand stabilizes the catalyst and promotes the reductive elimination step, while the base is required to deprotonate the amine, forming the palladium-amido complex that precedes C-N bond formation.[11]

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[20] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[21][22] For kinase inhibitors, this reaction is invaluable for attaching various aryl or heteroaryl groups to the core scaffold, enabling extensive exploration of the SAR of different regions of the molecule. The bromine atom of 5-bromo-2-fluoroaniline serves as the ideal electrophilic partner.

Exemplary Protocol: Arylation of 5-Bromo-2-Fluoroaniline

This protocol describes a general procedure for the Suzuki-Miyaura reaction. Note: This is a representative protocol and requires optimization for specific substrates.

-

Reactor Setup : In a reaction vessel, combine 5-bromo-2-fluoroaniline (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).[10]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent : Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.[9][10]

-

Reaction : Heat the biphasic mixture under an inert atmosphere to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup : Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography or recrystallization.

The key to this reaction is the transmetalation step, where the organic group from the boron atom is transferred to the palladium center.[9][21] The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates this transfer.

Chapter 4: Case Study in Kinase Inhibitor Synthesis: Vandetanib

To illustrate the practical application of a bromo-fluoro-aniline building block, we will examine the synthesis of Vandetanib. While Vandetanib uses the regioisomeric 4-bromo-2-fluoroaniline , the synthetic logic and the types of reactions employed are directly analogous and perfectly demonstrate the strategic utility of the bromo-fluoro-aniline scaffold.

4.1 Target Profile

-

Inhibitor : Vandetanib (Caprelsa)

-

Target Kinases : Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.

-

Therapeutic Indication : Approved for the treatment of certain types of medullary thyroid cancer.

4.2 Retrosynthetic Analysis

The structure of Vandetanib features a 4-anilinoquinazoline core. The key disconnection reveals that the aniline portion can be installed via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, originating from 4-bromo-2-fluoroaniline and a 4-chloroquinazoline intermediate.

4.3 Synthetic Workflow

A common synthetic route involves the coupling of 4-bromo-2-fluoroaniline with a pre-functionalized 4-chloroquinazoline.[23]

Protocol: Synthesis of the Vandetanib Core [23]

-

Reaction Setup : A mixture of 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline (1.0 equivalent) and 4-bromo-2-fluoroaniline (1.1 equivalents) is suspended in a solvent such as isopropanol (i-PrOH).

-

Reaction Conditions : The mixture is heated to reflux (approx. 82 °C) for several hours. The reaction is often catalyzed by a small amount of acid (e.g., HCl).

-

Isolation : Upon completion, the reaction is cooled. The product often precipitates from the solution and can be collected by filtration.

-

Purification : The collected solid is washed with the reaction solvent and dried to yield the desired anilinoquinazoline product.

In this SNAr reaction, the aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring, which is activated by the electron-withdrawing nitrogen atoms within the ring system. The 2-fluoro substituent, by lowering the pKa of the aniline, makes it less nucleophilic but this is overcome by the reaction conditions.

4.4 Structure-Activity Relationship (SAR) Insights

-

Anilino Moiety : The 4-anilinoquinazoline scaffold is a classic "hinge-binding" motif that mimics the adenine portion of ATP. The aniline ring extends into a hydrophobic pocket of the kinase.[24]

-

2-Fluoro Substituent : The ortho-fluoro group is crucial. It often forms a hydrogen bond with a conserved threonine residue in the kinase hinge region or makes other favorable polar contacts, significantly enhancing binding affinity. It also helps to orient the aniline ring in the optimal conformation for binding.[25]

-

4-Bromo Substituent : The bromine atom occupies a region of the binding site that extends towards the solvent-exposed area. In Vandetanib, this position is ultimately substituted with a solubilizing group to improve pharmacokinetic properties. The bromine serves as the essential synthetic handle to install this group, demonstrating the power of this building block for lead optimization.

Conclusion and Future Perspectives

5-Bromo-2-fluoroaniline is more than just a chemical reagent; it is a strategically designed building block that addresses multiple challenges in kinase inhibitor design simultaneously. It provides a stable, pre-functionalized core that allows for both potent protein-ligand interactions via its fluoroaniline moiety and extensive synthetic diversification through its bromine handle. The principles demonstrated by its use are central to the construction of a wide range of inhibitors targeting various kinase families.

As the field of kinase drug discovery moves towards tackling more complex challenges, such as acquired resistance and the need for highly selective or allosteric inhibitors, the demand for versatile and intelligently designed building blocks will only increase. The proven track record and inherent utility of 5-bromo-2-fluoroaniline ensure that it will remain a staple in the medicinal chemist's toolbox, enabling the discovery of the next generation of targeted therapies.

References

- Cas 2924-09-6,5-BROMO-2-FLUOROANILINE - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERmxJ2oLevBzPI5_QPTisir_g-izFNK-La1Z_1IcVprIC4uABGUH4_SbG6IMPoDpKs-UUpQYaG-iSPB3qfwn3BBIA9l9azkVubkOjZEc1vNBeBiDCTmcOnJ7CRSZffwcMM5u63vcM=]

- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10700233/]

- Fluorine in drug discovery: Role, design and case studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5t7OQEigN4WtaxPal2g8ISDfiUos9ZOgFjTfgIJzh9LywH6V-y_VZbRDjlj2WHiprzHNe3RLDE-2JxUgtRl1BNnfFfcBS8zTMfxWEI13NBELP6DIsexGMEth5QIj_oSkJicoCns4nduzM7IQ3A1bheIVx_f9fU6Kyvc3a0jvcWqeccwcLlSo=]

- Exploring the Applications of 5-Bromo-2-fluoroaniline (CAS 2924-09-6) in R&D. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAFMBA4ijwEQaqlQbTnE_6nfbFDFaM3xgP5-m2QPVhxAXisblBXrgR_bFHf4VGPECVfA3HyaF8nTxxKDldzIwZ2Fq5V6bwVqzylYBPYFY6BCiJXfGAeqgIuPzaEEW-rYftWzamnjMI2ddoTuN2JNHyTR_LopZD7PnkIOOQaiNGD_nSkpKqZLimgahFv1l1RZ9JMPLV22KT4MzzkEP5hbZ3TThNEy9c9vAhptqg4BS3aFa2AY4=]

- The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwHZ0EssAtOpV_M2e-H7QAI73wGSX1E-MU45QZwKB7HgusqTysc3TTmv9X8IrMWMUrCQ-hhqv52lj1nWEGNpmEbX9bkaJ93JQpJ7cW6ecqH6czSYFC4qhW78PEc4MpKcklMXmVITvcp1OiSd_FEOyOt2EjihGtHtKPnd3Lr0L2-3OrBHpkDJ-TrDwWsmaUK3SDh-6cy-tsSzJqmgaT7TrhgBmVSgvulUBT5TAepJ6WCfW3EWzYJhbjjM7avf0Z0Ylhsg==]

- 5-BROMO-2-FLUOROANILINE | 2924-09-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0753336_EN.htm]

- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/c0gc00155a]

- Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25466710/]

- Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. [URL: https://www.researchgate.net/publication/283348602_Synthesis_of_lapatinib_using_a_novel_inexpensive_and_environmentally_friendly_approach]

- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246731/]

- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr200355b]

- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/55018]

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484125/]

- Structure–Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3151]

- Bioisosteric Replacements - Chemspace. [URL: https://chem-space.com/blog/bisisosteric-replacements-a-tactic-in-medicinal-chemistry]

- Using the Spark reagent databases to identify bioisosteric R-group replacements | Cresset. [URL: https://www.cresset-group.

- 2-Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.com/application-notes/2-bromo-5-trifluoromethylaniline-in-synthesis-of-kinase-inhibitors]

- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. [URL: https://baranlab.org/wp-content/uploads/2020/11/Bioisosteres-v2.pdf]

- 2-Bromo-5-fluoroaniline synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1003-99-2.htm]

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08362]

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.

- Bioisosteric Replacements - Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html]

- Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]

- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25286377/]

- Practical synthesis of lapatinib - ResearchGate. [URL: https://www.researchgate.

- An Improved Process For The Preparation Of Lapatinib And Its Salts - Quick Company. [URL: https://www.quickcompany.

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Complexes/25.

- Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.

- Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949015/]

- Catalysis Science & Technology - -ORCA - Cardiff University. [URL: https://orca.cardiff.ac.uk/id/eprint/134442/1/Catalysis%20Science%20%26%20Technology%202020.pdf]

- 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769407]

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2765856/]

- 2924-09-6|5-Bromo-2-fluoroaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2924-09-6.html]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [URL: https://www.researchgate.net/publication/269981504_The_Suzuki_Reaction_Applied_to_the_Synthesis_of_Novel_Pyrrolyl_and_Thiophenyl_Indazoles]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]

- Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-Letermovir-5-from-2-bromo-6-fluoroaniline-A-discovery-blue-and-first_fig10_377045951]

- Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01046k]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide]

- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1498]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/194]

- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. [URL: https://figshare.le.ac.uk/articles/journal_contribution/Development_of_a_Reliable_Low_Loading_Palladium_Catalyzed_Mono-Amination_Reaction_for_the_Large-Scale_Synthesis_of_3-Bromo-2_5-difluoroaniline/14710134]

- Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/exploring-novel-synthetic-routes-in-medicinal-chemistry-119131.html]

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8584024/]

- Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. [URL: https://digibug.ugr.es/bitstream/handle/10481/75574/acs.jmedchem.1c00963.pdf]

Sources

- 1. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2924-09-6|5-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 15. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. research.rug.nl [research.rug.nl]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. figshare.le.ac.uk [figshare.le.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Yoneda Labs [yonedalabs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Cbz-Protected Aryl Bromides

An In-depth Technical Guide to the Chemical Stability of Cbz-Protected Aryl Bromides

In the landscape of modern pharmaceutical and materials science, the synthesis of complex organic molecules relies on the strategic use of functionalized building blocks. Among these, aryl bromides are workhorse intermediates, prized for their versatility in palladium-catalyzed cross-coupling reactions which form the cornerstone of C-C and C-N bond formation.[1][2] Concurrently, the protection of amine functionalities is paramount to prevent undesired side reactions during multi-step syntheses. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a stalwart amino-protecting group due to its robust stability and distinct removal conditions.[3][]

This guide provides an in-depth analysis of the chemical stability of molecules incorporating both the Cbz-protected amine and the aryl bromide moiety. Understanding the interplay and potential incompatibilities of these two functional groups is critical for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the causal mechanisms behind reaction outcomes, offering field-proven insights into navigating the synthetic challenges and opportunities presented by these vital substrates. This document is structured to serve as a practical and authoritative resource, grounding its recommendations in established chemical principles and validated experimental protocols.

Pillar 1: The Inherent Stability of the Cbz Group

The Cbz group protects an amine as a carbamate, a functional group noted for its general chemical and proteolytic stability.[5][6] This inherent robustness is a key reason for its widespread adoption. A Cbz-protected amine is generally stable to a wide array of non-reducing reaction conditions, including those involving mild acids and bases.[3]

The primary methods for Cbz group cleavage define its orthogonal relationship with other protecting groups:

-

Catalytic Hydrogenolysis: This is the most common and mildest method, involving the cleavage of the benzyl C-O bond with H₂ gas and a palladium catalyst, typically palladium on carbon (Pd/C).[7][8]

-

Acid-Catalyzed Cleavage: Strong acidic conditions, such as HBr in acetic acid or various Lewis acids, can also effect deprotection.[9][10]

-

Nucleophilic Cleavage: Certain nucleophiles can remove the Cbz group, offering an alternative for sensitive substrates.[11]

The choice of deprotection is dictated by the functional group tolerance of the entire molecule, a central theme of this guide.

Pillar 2: The Aryl Bromide in Synthesis

Aryl bromides are favored coupling partners in palladium-catalyzed reactions due to their balanced reactivity. They undergo oxidative addition to a Pd(0) center more readily than aryl chlorides but are typically more stable and less expensive than aryl iodides.[12][13] Their stability to a broad range of synthetic conditions, outside of organometallic catalysis, makes them ideal anchor points for molecular elaboration.

Pillar 3: Navigating the Combined Stability Profile of Cbz-Protected Aryl Bromides

The core challenge for a chemist utilizing a Cbz-protected aryl bromide lies in the potential overlap between the conditions required for aryl bromide functionalization (e.g., Pd-catalysis) and those that might compromise the integrity of the Cbz group, or vice-versa during deprotection.

Stability Under Palladium-Catalyzed Cross-Coupling Conditions

This is the most common scenario where the stability of the Cbz group is tested. In Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, a Pd(0) catalyst is used to activate the C-Br bond. A critical question is whether this Pd(0) species will prematurely cleave the Cbz group via a hydrogenolysis-like pathway, especially if a hydride source is present.

Generally, the Cbz group is stable under the anhydrous and typically non-reductive conditions of most cross-coupling reactions. The mechanism of oxidative addition at the aryl bromide is kinetically favored and mechanistically distinct from the pathway of Cbz hydrogenolysis. However, certain reagents can introduce complications:

-

Hydride Sources: Reagents that can generate palladium hydride species, such as formic acid or certain boronic acids under specific conditions, may induce premature Cbz cleavage.

-

Elevated Temperatures: While Cbz groups are thermally stable, prolonged reaction times at very high temperatures (>100-120 °C) can lead to degradation, though this is substrate-dependent.

Expert Insight: The choice of phosphine ligand and base is crucial. Bulky, electron-rich ligands that accelerate the desired oxidative addition and reductive elimination cycle can help ensure that the cross-coupling reaction proceeds to completion quickly and at lower temperatures, minimizing the risk of side reactions involving the Cbz group.[13]

Caption: General synthetic workflow using a Cbz-protected aryl bromide.

Stability Under Reductive Conditions: The Hydrodehalogenation Challenge

The most significant stability challenge arises during Cbz deprotection via catalytic hydrogenolysis. The same Pd/C and H₂ conditions used to cleave the Cbz group can also reduce the aryl bromide to an aryl C-H bond (hydrodehalogenation).

Caption: Competing reaction pathways during hydrogenolysis.

Selective deprotection is possible but requires careful control of reaction conditions. The lability of the C-X bond to hydrogenolysis is generally I > Br > Cl > F. Aryl bromides are thus moderately susceptible.

Strategies for Selective Cbz Hydrogenolysis:

-

Catalyst Modifiers/Inhibitors: The addition of catalyst inhibitors can selectively poison sites responsible for C-Br cleavage while allowing Cbz hydrogenolysis to proceed. Bases like ammonia, pyridine, or salts such as ammonium acetate have been shown to be effective.[11] More recently, the use of chloride salts has been reported to provide excellent selectivity in preventing hydrodechlorination, a principle applicable to bromides.

-

Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas can sometimes provide greater selectivity. The reaction conditions are often milder.[14]

-

Careful Reaction Monitoring: Stopping the reaction immediately upon consumption of the starting material (as monitored by TLC or LC-MS) is critical to prevent over-reduction.

Orthogonal Deprotection: Avoiding Reductive Conditions

When selective hydrogenolysis is not feasible or proves too low-yielding, an orthogonal deprotection strategy that leaves the C-Br bond untouched is the superior approach.

Caption: Decision workflow for Cbz deprotection strategy.

-

Lewis Acid-Mediated Deprotection: This is a powerful alternative. Reagents such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) or trimethylsilyl iodide (TMSI) can effectively cleave the Cbz group under conditions that do not affect the aryl bromide.[11] These methods are metal-free, scalable, and avoid the handling of hydrogen gas.[10]

-

Strong Acid Deprotection: While effective, reagents like HBr in acetic acid are harsh and may not be suitable for complex molecules with other acid-labile functional groups.[9]

Quantitative Data Summary

The stability of the Cbz group and the aryl bromide can be assessed by the outcomes of various reactions. The following table summarizes typical conditions and expected outcomes.

| Reaction Type | Reagents & Conditions | Stability of Cbz Group | Stability of Aryl Bromide | Comments |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80 °C | High | Reactive (Consumed) | Cbz group is generally inert to standard Suzuki conditions.[1] |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | High | Reactive (Consumed) | The Cbz carbamate is stable under these basic, non-reductive conditions. |

| Standard Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, rt | Labile (Cleaved) | Moderately Labile | High risk of competitive hydrodehalogenation. |

| Selective Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, NH₄OAc, rt | Labile (Cleaved) | High | Additives can suppress C-Br cleavage.[11] |

| Lewis Acid Cleavage | AlCl₃, HFIP, rt | Labile (Cleaved) | High | Excellent orthogonal method; avoids reduction.[11] |

| Strong Acid Cleavage | 33% HBr in AcOH, rt | Labile (Cleaved) | High | Effective but harsh; limited functional group tolerance.[9] |

Validated Experimental Protocols

Protocol 1: Suzuki Cross-Coupling of a Cbz-Protected Aryl Bromide

This protocol describes a typical Suzuki reaction, where the Cbz group is expected to remain intact.

-

Reaction Setup: To a clean, dry reaction vessel, add the Cbz-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

-

Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed mixture of toluene and water (e.g., 10:1 ratio, 0.25 M concentration relative to the aryl bromide).

-

Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the Cbz-protected biaryl product.

Protocol 2: Selective Cbz Deprotection via Lewis Acid Catalysis

This protocol describes the removal of the Cbz group without affecting the aryl bromide.

-

Reaction Setup: Dissolve the Cbz-protected aryl bromide (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Reagent Addition: At room temperature, add aluminum chloride (AlCl₃, 2.0 equiv) portion-wise with stirring. An exotherm may be observed.

-

Reaction Execution: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be further purified if necessary.[11]

Conclusion

Cbz-protected aryl bromides are highly valuable, bifunctional building blocks in modern organic synthesis. The Cbz group demonstrates excellent stability under the most common and synthetically important palladium-catalyzed cross-coupling conditions used to functionalize the aryl bromide. The primary chemical stability challenge lies in the selective removal of the Cbz group via catalytic hydrogenolysis without causing concomitant hydrodehalogenation of the aryl bromide. This can often be overcome with careful selection of catalyst inhibitors or by employing transfer hydrogenolysis conditions. For maximum security and orthogonality, non-reductive deprotection methods, particularly those employing Lewis acids, provide a robust and scalable strategy to liberate the amine while preserving the valuable carbon-bromine bond for subsequent transformations. A thorough understanding of these competing reactivities empowers the synthetic chemist to design more efficient, reliable, and innovative molecular architectures.

References

- BenchChem. (2025).

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co.,Ltd.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

- de Oliveira, R. B., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Journal of the Brazilian Chemical Society.

- Piomelli, D., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups Stability. Organic Chemistry Portal.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.

- Master Organic Chemistry. (2018).

- Li, J., et al. (n.d.).

- ACS Publications. (n.d.). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics.

- Wikipedia. (n.d.).

- Beilstein-Institut. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry.

- Das, B., et al. (n.d.). One-pot Efficient Synthesis of Cbz-protected β-Amino Ketones: Three-component Coupling of Aldehydes, Ketones, and Benzyl Carbamate.

- BenchChem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. BenchChem.

- Larionov, O. V., et al. (n.d.). Palladium-catalyzed selective carboelimination and cross-coupling reactions of benzocyclobutenols with aryl bromides. Semantic Scholar.

- Han, C., et al. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. Journal of Organic Chemistry.

- ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.

- Kocienski, P. J. (n.d.). Protecting Groups.

- ResearchGate. (n.d.). Aryl and alkyl bromide cross-coupling reaction through photoredox.

- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

- Mehellou, Y., et al. (n.d.). Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. PMC - NIH.

- Greenberg, M. M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters.

- The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.

- Barany, G., & Merrifield, R. B. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.

- BOC Sciences. (n.d.). CBZ-Amino Acids. BOC Sciences.

- Seeberger, P. H., et al. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.

- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.

- Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. tdcommons.org [tdcommons.org]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of Cbz-Protected Bromoanilines

Executive Summary

The introduction of amine functionalities into protected aniline scaffolds is a critical transformation in the synthesis of heterocycles and peptidomimetics. Cbz-protected bromoanilines (e.g., N-Cbz-4-bromoaniline) represent a unique class of substrates: they are electronically deactivated for oxidative addition due to the electron-donating nature of the carbamate nitrogen, yet they require orthogonal protection to prevent homocoupling or polymerization.

This guide details a robust, field-proven protocol for the Buchwald-Hartwig cross-coupling of Cbz-protected bromoanilines with primary and secondary amines. By leveraging Third-Generation (G3) Buchwald Precatalysts , this method overcomes the electronic deactivation of the aryl ring while preserving the acid-sensitive and hydrogenolysis-sensitive Cbz group under basic conditions.

Scientific Background & Mechanistic Logic

The Substrate Challenge

In a standard Buchwald-Hartwig amination, the rate-limiting step for electron-rich aryl halides is oxidative addition .

-

Electronic Deactivation: The -NHCbz group acts as a resonance electron donor (EDG) to the aromatic ring (albeit less so than a free amine). This increases the electron density at the carbon-bromine bond, making it less electrophilic and more difficult for the Palladium(0) species to insert.

-

Chemosensitivity: The Cbz (benzyloxycarbonyl) group is susceptible to hydrogenolysis (

/Pd) and strong acid hydrolysis. While Buchwald conditions are basic, the presence of Pd(0) poses a theoretical risk of Cbz cleavage if a hydrogen source (e.g., formate impurities, alcohol solvents acting as hydride donors) is present. Furthermore, the carbamate carbonyl can act as an electrophile toward strong nucleophiles, potentially leading to urea formation.

The Catalytic Solution

To address the slow oxidative addition, this protocol utilizes Dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are electron-rich (facilitating oxidative addition) and sterically bulky (promoting reductive elimination).

-

XPhos / RuPhos: Ideal for secondary amines and general coupling.

-

BrettPhos: Specifically engineered for primary amines to prevent

-hydride elimination side products. -

Pd G3 Precatalysts: We recommend using G3 precatalysts (e.g., XPhos Pd G3) which generate the active monoligated Pd(0) species in situ upon treatment with base, ensuring consistent initiation and preventing catalyst poisoning by the substrate.

Mechanistic Visualization

The following diagram outlines the catalytic cycle, highlighting the specific requirements for Cbz-protected substrates.

Figure 1: Catalytic cycle emphasizing the activation of electron-rich Cbz-bromoanilines and critical control points to prevent protecting group loss.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Cbz-protected Bromoaniline | Electrophile |

| Amine | Primary or Secondary Amine | Nucleophile (1.2 equiv) |

| Catalyst | XPhos Pd G3 (Sec. Amines) or BrettPhos Pd G3 (Prim. Amines) | Catalyst Precursor (1-3 mol%) |

| Base | NaOtBu (Standard) or Cs₂CO₃ (Sensitive) | Proton Scavenger (1.4 equiv) |

| Solvent | Anhydrous 1,4-Dioxane or Toluene | Reaction Medium (0.2 M) |

Protocol A: General Screening (Small Scale)

Use this protocol to validate catalyst performance for a new substrate pair.

-

Preparation: In a glovebox or under active Nitrogen flow, charge a 4 mL reaction vial equipped with a stir bar.

-

Loading: Add XPhos Pd G3 (2.0 mol%) and Substrate (1.0 equiv).

-

Note: If the amine is a solid, add it now (1.2 equiv). If liquid, add in step 4.

-

-

Base Addition: Add NaOtBu (1.4 equiv).

-

Critical: If the substrate contains base-sensitive esters or ketones, switch to Cs₂CO₃ (2.0 equiv).

-

-

Solvent: Seal the vial with a septum cap. Evacuate and backfill with

(3 cycles). Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M relative to aryl halide). Add liquid amine (if applicable) at this stage. -

Reaction: Heat the block to 80°C for 12 hours.

-

Analysis: Cool to room temperature. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc), dilute, and analyze via LC-MS. Look for the product mass and the absence of hydrodehalogenated byproduct (Ar-H).

Protocol B: Optimized Synthesis (Scale-Up >1g)

Use this protocol for isolation and purification.

-

Setup: Oven-dry a two-neck round-bottom flask. Cool under a stream of Argon.

-

Charge: Add Cbz-bromoaniline (1.0 equiv, e.g., 5.0 mmol), Amine (1.2 equiv), and XPhos Pd G3 (1.0 - 1.5 mol%).

-

Base: Add NaOtBu (1.4 equiv).

-

Inertion: Seal the flask. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous Toluene or Dioxane (25 mL, 0.2 M) via syringe.

-

Activation: Heat the mixture to 100°C in an oil bath with vigorous stirring.

-

Monitoring: Check TLC/LCMS at 2 hours. Most reactions with G3 catalysts complete within 2-6 hours.

-

-

Workup:

-

Purification: Flash column chromatography.

-

Tip: Cbz groups are UV active. Ensure the product is separated from any potential carbazole byproducts (rare with G3).

-

Decision Logic for Ligand Selection

The success of the reaction depends heavily on matching the ligand to the amine class.

Figure 2: Ligand selection guide based on amine nucleophile sterics and class.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G3 (more electron-rich). Ensure solvent is strictly anhydrous. |

| De-protection of Cbz | Hydrogenolysis or Hydrolysis.[3] | Ensure no H₂ sources (formate, silanes) are present. Switch base to Cs₂CO₃ or K₃PO₄ . Lower temp to 80°C. |

| Protodehalogenation (Ar-H) | If using Primary Amine, switch to BrettPhos .[3] If using alcohol solvent, switch to Toluene . | |

| Urea Formation | Amine attacking Cbz carbonyl. | Lower reaction temperature.[5] Increase Catalyst loading to favor the Pd cycle over the nucleophilic attack. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Conditions for Cbz protection of electron-deficient anilines

Application Note: High-Efficiency Conditions for Cbz Protection of Electron-Deficient Anilines

Part 1: Executive Summary & Mechanistic Insight

The Challenge:

Standard Schotten-Baumann conditions (aqueous

The Solution: To achieve high conversion, the reaction equilibrium must be shifted by:

-

Eliminating Water: Using anhydrous organic base conditions to prevent reagent hydrolysis.

-

Nucleophilic Catalysis: Utilizing DMAP or N-Methylimidazole (NMI) to form a highly reactive acyl-pyridinium intermediate.

-

Anion Generation: Using strong bases (NaH, LiHMDS) to deprotonate the aniline, transforming a weak neutral nucleophile into a potent amide anion.

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition between the desired N-protection and the parasitic hydrolysis pathway, highlighting where specific reagents intervene.

Figure 1: Mechanistic competition in Cbz protection. Catalysis (Green path) is essential for deactivated substrates to outcompete hydrolysis (Grey path).

Part 2: Strategic Method Selection

Select the appropriate protocol based on the electronic properties of your substrate.

Table 1: Protocol Decision Matrix

| Substrate Class | Representative Substituents | Approx. | Recommended Protocol | Key Reagents |

| Mildly Deactivated | 4-Cl, 4-Br, 3-OMe | 3.5 – 4.5 | Method A | Pyridine, DCM |

| Moderately Deactivated | 4-COOR, 3-CN, 3-NO2 | 2.0 – 3.5 | Method B | Cbz-Cl, DMAP (cat.), DIPEA |

| Highly Deactivated | 2-NO2, 4-NO2, 2,4-Dinitro | < 1.5 | Method C | NaH, THF |

| Acid Sensitive | Epoxides, Silyl ethers | Variable | Method D | Cbz |

Part 3: Detailed Experimental Protocols

Method A/B: The Enhanced Organic Base Protocol

Best for: 4-aminobenzoates, halo-anilines, and moderately deactivated systems.

Rationale: Pyridine acts as both solvent and base, but for deactivated amines, it is insufficient alone. The addition of DMAP (4-Dimethylaminopyridine) is critical. DMAP attacks Cbz-Cl to form an N-acylpyridinium salt, which is more electrophilic than Cbz-Cl itself, facilitating the attack by the poor nucleophile.

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the aniline (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (dichloromethane) or THF (0.2 M concentration).

-

Note: THF is preferred if solubility is an issue.

-

-

Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

-

Catalyst: Add DMAP (0.1 – 0.2 equiv).

-

Critical Step: Do not omit DMAP for deactivated substrates.

-

-

Reagent Addition: Cool to 0°C. Add Cbz-Cl (1.2 – 1.5 equiv) dropwise via syringe over 10 minutes.

-

Why: Exotherm control prevents decomposition of the sensitive chloroformate.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir.

-

Time: Mildly deactivated: 3–6 hours. Moderately deactivated: 12–24 hours.

-

-

Monitoring: Check TLC. If starting material persists after 24h, add another 0.5 equiv Cbz-Cl and heat to mild reflux (40°C for DCM, 60°C for THF).

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash organics with 1M HCl (to remove pyridine/DMAP), then brine. Dry over

Method C: The Anion Acceleration Protocol (Strong Base)

Best for: Nitroanilines (e.g., 4-nitroaniline, 2-chloro-4-nitroaniline) and extremely weak nucleophiles.

Rationale: When the amine lone pair is heavily delocalized (e.g., into a nitro group), it is essentially non-nucleophilic. We must deprotonate the amine using a strong base to create a hard amide anion, which reacts instantly with Cbz-Cl.

Safety Warning:

Protocol:

-

Setup: Oven-dried 2-neck flask, nitrogen atmosphere.

-

Deprotonation: Suspend NaH (60% dispersion in oil, 2.0 equiv) in anhydrous THF (0.15 M relative to amine) at 0°C.

-

Tip: Washing NaH with hexane is usually unnecessary for this scale unless oil interferes with purification.

-

-

Amine Addition: Add the deactivated aniline (1.0 equiv) dissolved in minimal THF dropwise to the NaH suspension.

-

Anion Formation: Stir at 0°C to RT for 30–60 mins. Evolution of

gas and a color change (often deep red or orange for nitroanilines) indicate anion formation. -

Reagent Addition: Cool back to -78°C or 0°C (depending on substrate stability). Add Cbz-Cl (1.2 equiv) dropwise.

-

Reaction: Stir for 1–2 hours. The reaction is usually rapid once the anion is formed.

-

Quench: Carefully quench with cold saturated

or water. (Do not use acid initially, as it may hydrolyze the product or generate heat). -

Workup: Extract with EtOAc.

Part 4: Troubleshooting & Optimization Logic

Workflow Logic for Optimization:

Figure 2: Troubleshooting logic flow for stalled reactions.

Common Issues:

-

Bis-Cbz Formation:

-

Carbamate Hydrolysis:

-

Starting Material Recovery:

-

Cause: Cbz-Cl quality. Cbz-Cl degrades to benzyl chloride and

over time. -

Fix: Verify reagent quality via NMR or refractive index. If the liquid is not clear/colorless, distill or purchase fresh.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[8] John Wiley & Sons.[8] (The definitive guide on carbamate stability and cleavage).

-

Knölker, H. J., et al. (1995). "Palladium-catalyzed synthesis of N-Cbz protected amines." Synlett, 1995(04), 378-380. (Discusses catalytic approaches).

-

Heller, S. T., & Sarpong, R. (2011). "Chemoselective esterification and amidation of carboxylic acids with imidazoles." Organic Letters, 13(10), 2697-2699. (Mechanistic insights into acyl-transfer catalysis relevant to DMAP/NMI).

-

Love, B. E., & Jones, E. G. (1999). "The use of LiHMDS for the protection of sterically hindered and electron-deficient amines." Journal of Organic Chemistry, 64(10), 3755-3756. (Primary source for the strong base deprotonation strategy).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Solved The carboxybenzyl group (Cbz) can be used to protect | Chegg.com [chegg.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of Potent VEGFR-2 Inhibitors Utilizing a 5-Bromo-2-Fluoroaniline Intermediate: An Application Note and Protocol

Introduction